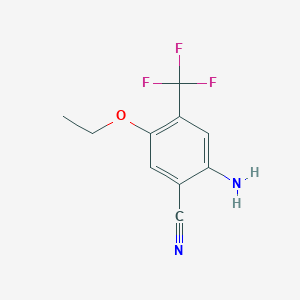
Amino-5-ethoxy-4-trifluoromethyl-benzonitrile
Cat. No. B8335275
M. Wt: 230.19 g/mol
InChI Key: LCVOEBRLAUJMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07645753B2
Procedure details


To a solution of 2-amino-5-ethoxy-4-trifluoromethyl-benzonitrile (31.62 g, 137.4 mmol, 1.0 equiv) in anhydrous THF (410 mL) was added isoamyl nitrite (40.4 mL, 302 mmol, 2.2 equiv) and the mixture was heated to reflux for 16 h. The solvent was removed by evaporation under reduced pressure to give an orange oil which was dissolved in a sat. solution of NaHCO3 and extracted three times with diethyl ether. The combined organic phases were washed with 1 N HCl and a sat. solution of sodium chloride and the organic phases dried over Na2SO4. Removal of the solvent by evaporation under reduced pressure left an orange oil which was purified by double Kugelrohr distillation (up to 160° C. bath temperature at 1.5 mbar) yielding 25.1 g (85%) of the title compound as a light yellow solid upon solidification. MS (EI): 185.1 [M]+.
Quantity
31.62 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[C:7](OCC)=[CH:6][C:3]=1[C:4]#[N:5].N([O:19][CH2:20][CH2:21]C(C)C)=O>C1COCC1.C([O-])(O)=O.[Na+]>[CH2:20]([O:19][C:2]1[CH:9]=[C:8]([C:10]([F:11])([F:12])[F:13])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5])[CH3:21] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
31.62 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C#N)C=C(C(=C1)C(F)(F)F)OCC
|
|
Name
|
|
|
Quantity
|
40.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OCCC(C)C
|
|
Name
|
|
|
Quantity
|
410 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an orange oil which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with 1 N HCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a sat. solution of sodium chloride and the organic phases dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporation under reduced pressure
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left an orange oil which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was purified by double Kugelrohr distillation (up to 160° C. bath temperature at 1.5 mbar)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=C(C#N)C=CC(=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.1 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

